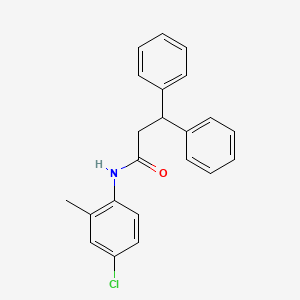

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide, also known as DCPA, is a synthetic compound that belongs to the class of diphenylamine herbicides. DCPA is widely used in agriculture to control the growth of weeds in various crops, including fruits, vegetables, and ornamental plants. It is also used as a chemical intermediate in the synthesis of other compounds.

Wirkmechanismus

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the disruption of cell division and DNA synthesis. It interferes with the formation of microtubules, which are essential for the proper division of cells. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide also disrupts the synthesis of DNA by inhibiting the activity of enzymes involved in the process.

Biochemical and Physiological Effects:

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been shown to have a low toxicity to mammals and other non-target organisms. However, it can have harmful effects on aquatic organisms, such as fish and amphibians, if it enters water systems. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can also persist in soil for several months, which can lead to the accumulation of the compound in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has a well-defined mechanism of action. However, N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has limitations in terms of its specificity and selectivity. It can have unintended effects on non-target organisms and can persist in the environment for long periods of time.

Zukünftige Richtungen

There are several areas of research that could be pursued in relation to N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of new herbicides based on the structure of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide. Another area of research is the investigation of the potential use of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide in the treatment of diseases, such as cancer and Alzheimer's disease. Additionally, further studies could be conducted to assess the environmental impact of N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide and to develop strategies for minimizing its effects on non-target organisms.

Synthesemethoden

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide can be synthesized by reacting 4-chloro-2-methylbenzoic acid with benzophenone in the presence of a strong acid catalyst, such as sulfuric acid. The resulting intermediate is then reacted with ammonia to yield N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses, sedges, and broadleaf weeds. N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methylphenyl)-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO/c1-16-14-19(23)12-13-21(16)24-22(25)15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,20H,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQFDEDOFUVQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)

![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)

![3,4,5-trimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5842065.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)

![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)